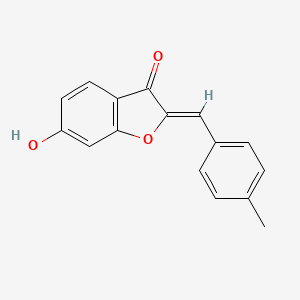

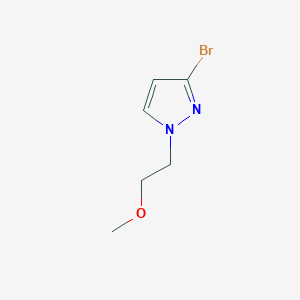

![molecular formula C23H23N5O2 B2928990 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 894993-44-3](/img/structure/B2928990.png)

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

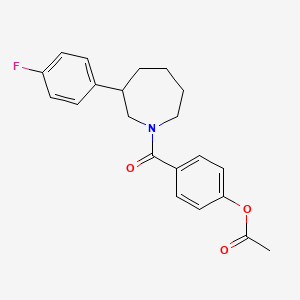

The compound “2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . This group is fused with a phenyl ring that is substituted with two methyl groups . The compound also contains an acetamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group would form a bicyclic structure with a nitrogen atom at the 1-position . The phenethylacetamide group would be attached to this bicyclic structure .Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies involving the synthesis of novel compounds within this class have demonstrated their efficacy against a range of bacterial and fungal pathogens. These compounds have been tested for their antibacterial and antifungal activities, showing promising results in combating microbial infections (Bondock et al., 2008; Kamal et al., 2015).

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown a range of activities against different cancer cell lines, including breast, colon, and liver cancers. The mechanisms of action often involve inhibition of specific cellular pathways critical for cancer cell proliferation and survival. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds in the development of new anticancer therapies (El-Morsy et al., 2017; Abdellatif et al., 2014).

Neuroinflammation Imaging

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. These compounds, upon radiolabeling with fluorine-18, have been used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammatory conditions in vivo. This application is crucial for the early diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).

Antiprotozoal and Insecticidal Properties

The structural versatility of pyrazolo[3,4-d]pyrimidine derivatives allows for their investigation in various biological activities, including antiprotozoal and insecticidal effects. Research has been conducted to synthesize and evaluate these compounds for their potential to inhibit the growth of protozoan parasites and control insect populations, contributing to the development of new antiprotozoal agents and insecticides (Deohate & Palaspagar, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-16-7-6-10-20(17(16)2)28-22-19(13-26-28)23(30)27(15-25-22)14-21(29)24-12-11-18-8-4-3-5-9-18/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBVTWPCGFSQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

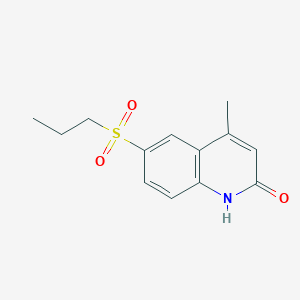

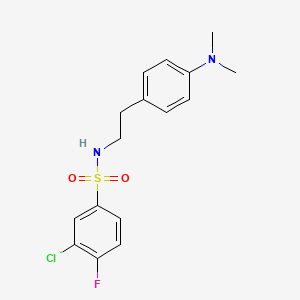

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2928907.png)

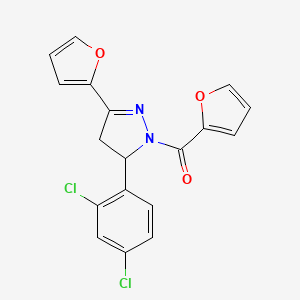

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

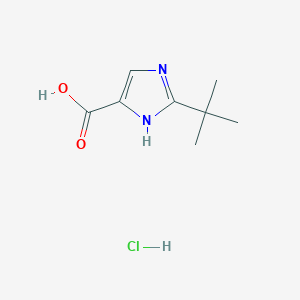

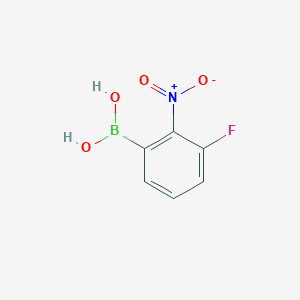

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)

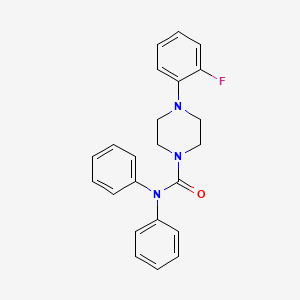

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)